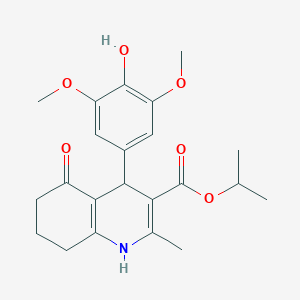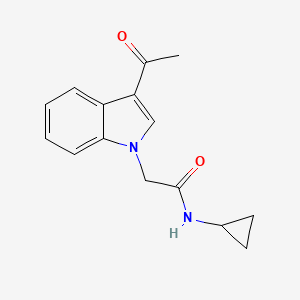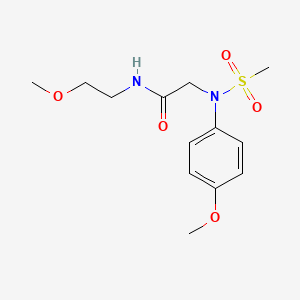![molecular formula C19H22N2O5S B5040209 1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-3-PHENYLMETHANESULFONYLPROPAN-1-ONE](/img/structure/B5040209.png)
1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-3-PHENYLMETHANESULFONYLPROPAN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-3-PHENYLMETHANESULFONYLPROPAN-1-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring, a piperazine moiety, and a phenylmethanesulfonyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
The synthesis of 1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-3-PHENYLMETHANESULFONYLPROPAN-1-ONE involves multiple steps, typically starting with the preparation of intermediate compounds. One common route includes the reaction of furan-2-carbonyl chloride with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is then reacted with phenylmethanesulfonyl chloride under controlled conditions to yield the final product .
Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Techniques like recrystallization and chromatography are employed to purify the compound.
Analyse Des Réactions Chimiques
1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-3-PHENYLMETHANESULFONYLPROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to corresponding alcohols.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-3-PHENYLMETHANESULFONYLPROPAN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-3-PHENYLMETHANESULFONYLPROPAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds include other furan derivatives and piperazine-based molecules. For example:
1-[4-(2-Methylphenyl)carbonyl]piperazin-4-one: Shares the piperazine core but differs in the substituent groups.
1-[4-(4-Chlorophenyl)carbonyl]piperazin-4-one: Contains a chlorophenyl group instead of the furan ring.
1-[4-(3-Methylphenyl)carbonyl]piperazin-4-one: Features a methylphenyl group in place of the furan ring
The uniqueness of 1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-3-PHENYLMETHANESULFONYLPROPAN-1-ONE lies in its combination of the furan ring, piperazine moiety, and phenylmethanesulfonyl group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-benzylsulfonyl-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c22-18(8-14-27(24,25)15-16-5-2-1-3-6-16)20-9-11-21(12-10-20)19(23)17-7-4-13-26-17/h1-7,13H,8-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXCQQGKFGZWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCS(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5E)-5-[[3-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5040129.png)

![N,N-diethyl-3-[[(1-pyridin-3-ylpyrrol-2-yl)methylamino]methyl]pyridin-2-amine](/img/structure/B5040137.png)
![ethyl 1-[4-(benzyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B5040143.png)
![4-{2-(benzoylamino)-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5040154.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5040174.png)
![5-(3-chloro-4-methylphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B5040184.png)

![methyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5040202.png)
![4-(5-{[3-(1-naphthyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5040206.png)
![3-(3-iodophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5040210.png)
![2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE](/img/structure/B5040214.png)
![6-cyclohexyl-N-[2-(4-nitrophenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride](/img/structure/B5040215.png)
